C–H Acidity Enhancement: Triphenylarsonium vs. Triphenylphosphonium vs. Sulfonium in Phenacyl Systems
The acidifying effect of the α-triphenylarsonium group on the adjacent C–H bond is 13–20 pK units (18–27 kcal/mol), compared to approximately 25 pK units (34 kcal/mol) for the α-triphenylphosphonium group . A direct head-to-head measurement on para-cyanobenzyl-substituted cations shows that the As-(p-cyanobenzyl)triphenylarsonium cation is 4 pK_HA units weaker than the corresponding P-(p-cyanobenzyl)triphenylphosphonium cation (i.e., the arsonium ylide is less acidic by 4 pK units) . Across the phenacyl 'onium series, the acidifying effect increases in the order arsonium < phosphonium < sulfonium .
| Evidence Dimension | C–H bond acidity enhancement (ΔpK) conferred by onium substituent |
|---|---|
| Target Compound Data | α-Ph₃As⁺ increases acidity by 13–20 pK units (18–27 kcal/mol); As-(p-cyanobenzyl)triphenylarsonium cation pK_HA is 4 units higher (weaker acid) than P-analog |
| Comparator Or Baseline | α-Ph₃P⁺ increases acidity by ~25 pK units (34 kcal/mol) ; P-(p-cyanobenzyl)triphenylphosphonium cation is 4 pK_HA units more acidic than As-analog ; sulfonium > phosphonium > arsonium in acidifying strength |
| Quantified Difference | Arsonium acidifying effect is 5–12 pK units weaker than phosphonium; 4 pK_HA difference for p-cyanobenzyl pair |
| Conditions | pK_HA measured in dimethyl sulfoxide (DMSO) at 25 °C using equilibrating indicators ; 'onium salt series in aqueous ethanol |
Why This Matters
The weaker acidifying effect of the arsonium group dictates that phenacyltriphenylarsonium salts require stronger bases for complete deprotonation to the ylide, directly impacting reagent selection in synthetic protocols—a critical procurement consideration when switching between onium ylide precursors.
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- [2] Zhang, X.-M.; Fry, A. J.; Bordwell, F. G. Equilibrium Acidities and Homolytic Bond Dissociation Enthalpies of the Acidic C–H Bonds in P-(Para-substituted benzyl)triphenylphosphonium Cations and Related Cations. J. Org. Chem. 1996, 61 (12), 4101–4106. View Source
- [3] Zhang, X.-M.; Fry, A. J.; Bordwell, F. G. Equilibrium Acidities and Homolytic Bond Dissociation Enthalpies of the Acidic C–H Bonds in P-(Para-substituted benzyl)triphenylphosphonium Cations and Related Cations. J. Org. Chem. 1996, 61 (12), 4101–4106. (Specific comparison: As-(p-cyanobenzyl)triphenylarsonium cation is 4 pK_HA units weaker than P-(p-cyanobenzyl)triphenylphosphonium cation.) View Source
- [4] Johnson, A. W.; Amel, R. T. The Chemistry of Ylids. XVI. The Acidifying Effects of 'Onium Groups. Can. J. Chem. 1968, 46 (3), 461–463. View Source
